

# An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinamide

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## Compound of Interest

Compound Name: **5-Bromonicotinamide**

Cat. No.: **B182952**

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## Abstract

**5-Bromonicotinamide**, a halogenated derivative of nicotinamide, is a compound of significant interest in medicinal chemistry and drug development. Its structural features suggest potential roles as a modulator of key enzymatic pathways, including those involving poly(ADP-ribose) polymerase (PARP) and the NAD<sup>+</sup> salvage pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromonicotinamide**, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts involving this promising molecule.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

## Identity and Structure

Property	Value	Source
IUPAC Name	5-bromopyridine-3-carboxamide	--INVALID-LINK--
Synonyms	5-Bromo-3-pyridinecarboxamide, 5-Bromonicotinic acid amide	--INVALID-LINK--
CAS Number	28733-43-9	--INVALID-LINK--
Molecular Formula	C6H5BrN2O	--INVALID-LINK--
Molecular Weight	201.02 g/mol	--INVALID-LINK--
Canonical SMILES	C1=C(C=NC=C1Br)C(=O)N	--INVALID-LINK--
InChI	InChI=1S/C6H5BrN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10)	--INVALID-LINK--

## Physical and Chemical Properties

The following table summarizes the key physicochemical properties of **5-Bromonicotinamide**. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

Property	Value	Method	Source
Melting Point	219-223 °C	Experimental	--INVALID-LINK--
Boiling Point	315.5 ± 27.0 °C	Predicted	--INVALID-LINK--
Density	1.710 ± 0.06 g/cm³	Predicted	--INVALID-LINK--
pKa	14.21 ± 0.50	Predicted	--INVALID-LINK--
logP	0.4	Computed	--INVALID-LINK--
Solubility	Information not readily available. Qualitative assessment suggests solubility in organic solvents.	-	-
Appearance	Off-white to light pink powder	-	--INVALID-LINK--

## Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail standardized experimental protocols for measuring the key parameters of **5-Bromonicotinamide**.

### Melting Point Determination (Capillary Method)

**Objective:** To determine the temperature range over which **5-Bromonicotinamide** transitions from a solid to a liquid.

**Materials:**

- **5-Bromonicotinamide** sample
- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **5-Bromonicotinamide** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to approximate the melting point.
- Once the approximate melting point is known, allow the apparatus to cool.
- Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample has melted (T2).
- The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[\[1\]](#)

## Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **5-Bromonicotinamide** in various solvents.

Materials:

- **5-Bromonicotinamide** sample
- A selection of solvents (e.g., water, ethanol, DMSO, acetone)

- Small, sealable vials or test tubes
- Analytical balance
- Vortex mixer or shaker bath
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Prepare a series of vials, each containing a known volume of a specific solvent.
- Add an excess amount of **5-Bromonicotinamide** to each vial to create a saturated solution.
- Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vials to pellet the undissolved solid.
- Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of **5-Bromonicotinamide** in the diluted sample using a pre-calibrated analytical method.
- Calculate the original concentration in the saturated solution to determine the solubility in that solvent, typically expressed in mg/mL or mol/L.

## Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of **5-Bromonicotinamide**, a measure of its lipophilicity.

## Materials:

- **5-Bromonicotinamide** sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Vortex mixer or shaker
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

## Procedure:

- Prepare a stock solution of **5-Bromonicotinamide** in either water or n-octanol.
- In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol phase and the aqueous phase.
- Add a known amount of the **5-Bromonicotinamide** stock solution to the biphasic system.
- Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
- Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Carefully withdraw a sample from both the n-octanol and aqueous layers.
- Determine the concentration of **5-Bromonicotinamide** in each phase using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:  $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$

[Concentration]aqueous.

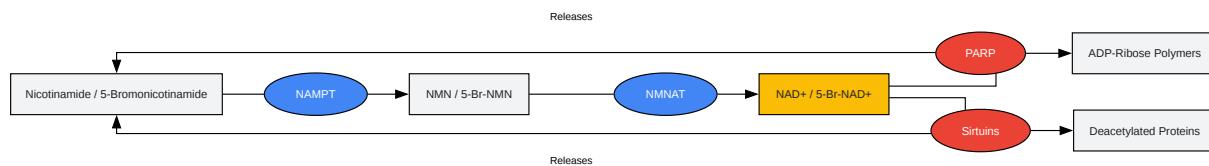
- The logP is the base-10 logarithm of the partition coefficient:  $\log P = \log_{10}(P)$ .

## Biological Context and Signaling Pathways

Nicotinamide and its derivatives are integral to cellular metabolism and signaling. **5-Bromonicotinamide**, as a structural analog, is likely to participate in or modulate these pathways.

## The NAD<sup>+</sup> Salvage Pathway

Nicotinamide is a key precursor in the NAD<sup>+</sup> salvage pathway, which is the primary route for NAD<sup>+</sup> biosynthesis in mammalian cells. NAD<sup>+</sup> is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs. **5-Bromonicotinamide** can potentially enter this pathway and be converted into an analog of NAD<sup>+</sup>, which may have altered biological activity.



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NAD<sup>+</sup> Salvage Pathway and Consumption.

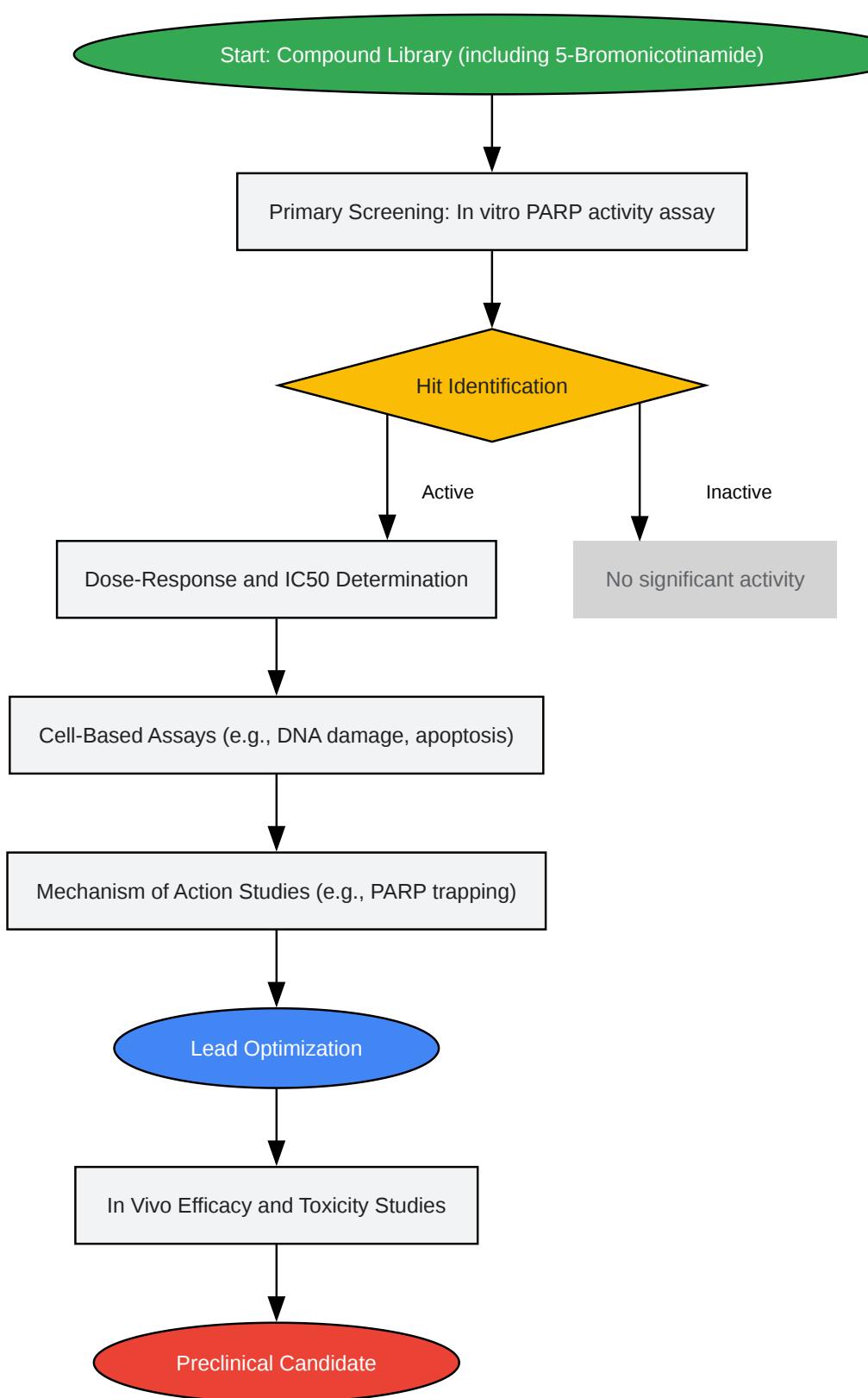
## PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, genomic stability, and programmed cell death. Nicotinamide is a natural inhibitor of PARP activity. Due to its structural similarity, **5-Bromonicotinamide** is hypothesized to act as a PARP inhibitor. PARP inhibitors are a clinically important class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The

mechanism of action involves preventing the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication and ultimately results in cell death in cancer cells with compromised double-strand break repair machinery.[\[2\]](#)

## Experimental Workflow: PARP Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential PARP inhibitors like **5-Bromonicotinamide**.

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Workflow for PARP Inhibitor Screening.

## Conclusion

**5-Bromonicotinamide** presents a compelling profile for further investigation in the fields of medicinal chemistry and chemical biology. Its physicochemical properties, while requiring further experimental validation for some parameters, suggest it is a viable candidate for drug development. The potential for this compound to interact with the NAD<sup>+</sup> salvage pathway and act as a PARP inhibitor warrants detailed preclinical evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of **5-Bromonicotinamide** and its derivatives.

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## References

- 1. The Secret Life of NAD<sup>+</sup>: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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